molecular formula C18H23BrN2O5 B11105681 ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11105681
M. Wt: 427.3 g/mol
InChI Key: ZJCZTNAOMNREAD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a methoxy group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent bromination and esterification steps introduce the bromine and ethoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a hydroxylated indole derivative, while substitution can produce various substituted indole compounds .

Scientific Research Applications

Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23BrN2O5

Molecular Weight

427.3 g/mol

IUPAC Name

ethyl 6-bromo-2-[[(2-ethoxy-2-oxoethyl)amino]methyl]-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C18H23BrN2O5/c1-5-25-16(22)10-20-9-14-17(18(23)26-6-2)11-7-15(24-4)12(19)8-13(11)21(14)3/h7-8,20H,5-6,9-10H2,1-4H3

InChI Key

ZJCZTNAOMNREAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)OCC

Origin of Product

United States

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